Cas no 2034424-45-6 (3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide)

3-(4-Methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide is a synthetic small-molecule compound featuring a methanesulfonylphenyl group linked to a propanamide scaffold, further substituted with a pyridine-methylpyrazole moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or targeted therapeutic agent, given the presence of sulfonyl and heterocyclic functionalities. The compound's design may offer advantages in selectivity and binding affinity due to its distinct pharmacophore arrangement. Its physicochemical properties, including moderate polarity from the sulfonyl group and aromatic systems, could enhance solubility and bioavailability. Further research is warranted to explore its specific biological activity and applications in drug discovery.
3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide structure
2034424-45-6 structure
Product Name:3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide
CAS No:2034424-45-6
MF:C20H22N4O3S
MW:398.478682994843
CID:5934274
PubChem ID:121022810
Update Time:2025-06-13

3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide
    • AKOS026704681
    • 2034424-45-6
    • N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
    • N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
    • F6561-6454
    • 3-(4-methanesulfonylphenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide
    • Inchi: 1S/C20H22N4O3S/c1-24-14-17(13-23-24)20-16(4-3-11-21-20)12-22-19(25)10-7-15-5-8-18(9-6-15)28(2,26)27/h3-6,8-9,11,13-14H,7,10,12H2,1-2H3,(H,22,25)
    • InChI Key: MCCUIDLGDYDUSN-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=CC=1)CCC(NCC1=CC=CN=C1C1C=NN(C)C=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 398.14126175g/mol
  • Monoisotopic Mass: 398.14126175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 102Ų

3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide Pricemore >>

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Additional information on 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide

Introduction to Compound with CAS No. 2034424-45-6 and Product Name: 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide

Compound with the CAS number 2034424-45-6 and the product name 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple functional groups, including a 4-methanesulfonylphenyl moiety and a 1-methyl-1H-pyrazol-4-yl substituent, contributes to its unique chemical properties and biological activities.

The 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide structure is designed to interact with biological targets in a highly specific manner. The 4-methanesulfonylphenyl group, known for its ability to enhance binding affinity and metabolic stability, plays a crucial role in the compound's pharmacological profile. This group is often incorporated into drug candidates to improve their pharmacokinetic properties, ensuring prolonged activity and reduced side effects.

In recent years, there has been a growing interest in the development of small molecules that can modulate the activity of enzymes and receptors involved in various disease pathways. The 1-methyl-1H-pyrazol-4-yl substituent in this compound is particularly noteworthy, as it has been shown to exhibit inhibitory effects on several key enzymes implicated in inflammation and cancer. Pyrazole derivatives are well-documented for their biological activity, and modifications such as the introduction of a methyl group further enhance their efficacy.

The pyridin-3-ylmethyl moiety serves as a linker that connects the pyrazole ring to the amide group, creating a scaffold that can be further modified to optimize biological activity. This design allows for the exploration of diverse chemical space, enabling researchers to identify novel compounds with improved therapeutic profiles. The amide group itself is a common pharmacophore in drug discovery, known for its ability to form hydrogen bonds with biological targets, thereby enhancing binding affinity.

Recent studies have highlighted the importance of multitargeting strategies in drug development. The 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide compound exemplifies this approach by simultaneously engaging multiple biological targets. This can lead to synergistic effects, where the combined action of the compound on different pathways results in enhanced therapeutic outcomes. Such multitargeting agents are particularly promising in treating complex diseases that involve multiple pathological mechanisms.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are employed to construct the complex molecular framework efficiently. These methods not only improve the scalability of production but also allow for the introduction of structural variations, facilitating structure-function relationship studies.

In terms of biological activity, preliminary studies have demonstrated that 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}propanamide exhibits potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. By modulating the activity of these enzymes, the compound has the potential to alleviate inflammatory responses associated with various diseases, including arthritis and cardiovascular disorders.

Furthermore, the compound's interaction with other biological targets has been explored through computational modeling and experimental assays. These studies have revealed that it can bind to receptors involved in pain perception and neurotransmitter release, suggesting its potential as an analgesic agent. The ability to interact with multiple targets without significant off-target effects is a critical factor in determining the clinical viability of a drug candidate.

The pharmacokinetic properties of 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl-1H-pyrazol-4-yll)pyridin -3 - ylmethyl}propanamide have also been evaluated through preclinical studies. These investigations have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating its potential for successful translation from preclinical to clinical settings. Key parameters such as bioavailability, half-life, and tissue distribution have been measured to assess its suitability for therapeutic use.

One of the most exciting aspects of this compound is its potential in combination therapy. By acting on multiple pathways simultaneously, it may be possible to develop treatment regimens that are more effective than single-target agents. This approach is particularly relevant in oncology, where combination therapies have shown significant promise in overcoming drug resistance and improving patient outcomes.

The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and biotechnology. The synthesis of complex molecules like 3-(4-methanesulfonylphenyl)-N-{2-(1-methyl - 1H - pyrazol - 4 - yll)pyridin - 3 - ylmethyl}propanamide would not have been possible without these technological advancements. Continuous improvements in synthetic methodologies will further enhance our ability to design and produce innovative drug candidates with improved efficacy and safety profiles.

In conclusion,2034424 - 45 - 6 represents a significant step forward in pharmaceutical research. Its unique molecular structure and multifaceted biological activities make it a promising candidate for treating various diseases. As research progresses,this compound will likely play a crucial role in developing new therapies that address unmet medical needs.

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